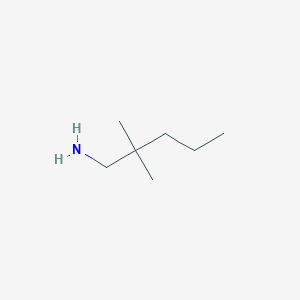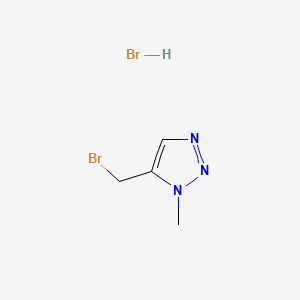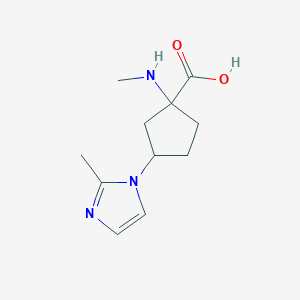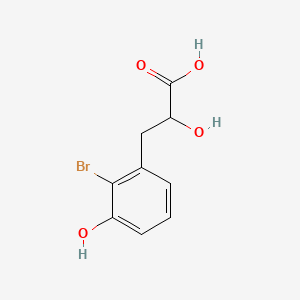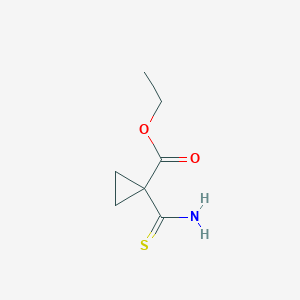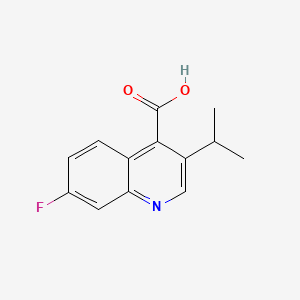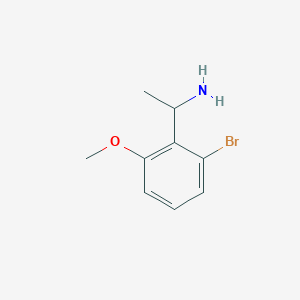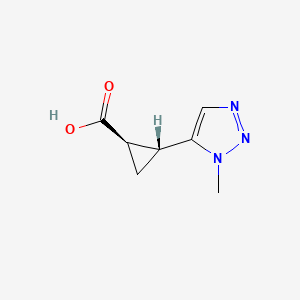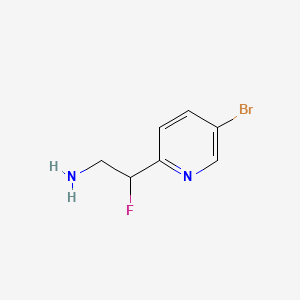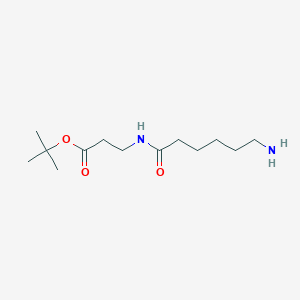
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a butan-2-amine group, which contributes to its unique chemical properties.
準備方法
The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids, followed by alkylation to introduce the dimethyl and butan-2-amine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide or thiols .
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the triazole ring, resulting in a variety of derivatives with potential biological activities.
科学的研究の応用
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine has numerous applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or activation of their biological functions . For example, the compound may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine can be compared with other similar compounds, such as:
1,3,5-Trisubstituted 1,2,4-triazoles: These compounds also contain the triazole ring but have different substituents, leading to variations in their biological activities and applications.
1,2,4-Triazole derivatives: These derivatives include a wide range of compounds with diverse structures and functions, such as antifungal agents, anticancer drugs, and materials with unique properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C9H18N4 |
|---|---|
分子量 |
182.27 g/mol |
IUPAC名 |
4-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-7-11-8(13(4)12-7)5-6-9(2,3)10/h5-6,10H2,1-4H3 |
InChIキー |
ICVZTZQMUZFNPL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)CCC(C)(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


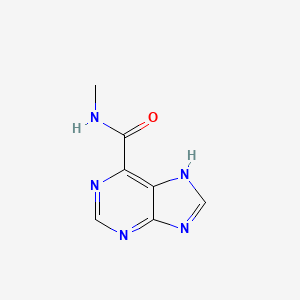
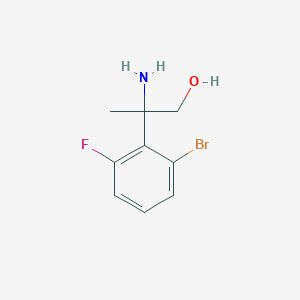
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)
